3-Bromo-4-fluoro-isocyanatomethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-isocyanatomethylbenzene: is an organic compound with the molecular formula C8H5BrFNO and a molecular weight of 230.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and isocyanate functional groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-isocyanatomethylbenzene typically involves the following steps:
Fluorination: The addition of a fluorine atom to the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Reactants: Bromobenzene, fluorobenzene, and isocyanate precursors.
Catalysts: Specific catalysts to facilitate the reactions.
Reaction Conditions: Controlled temperature, pressure, and pH to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Organometallic reagents, halogenating agents.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the benzene ring.
Reduction Products: Amino derivatives of the benzene ring.
Substitution Products: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new chemical reactions and methodologies.
Biology:
- Utilized in the study of biochemical pathways and enzyme interactions.
- Acts as a probe to investigate biological systems.
Medicine:
- Potential applications in drug discovery and development.
- Used in the synthesis of pharmaceutical compounds.
Industry:
- Applied in the production of agrochemicals and specialty chemicals.
- Used in the manufacture of advanced materials and polymers.
Wirkmechanismus
Molecular Targets and Pathways: The mechanism of action of 3-Bromo-4-fluoro-isocyanatomethylbenzene involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites in proteins, leading to the formation of covalent bonds and subsequent biological effects. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison:
- 3-Bromo-4-fluoro-isocyanatomethylbenzene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and applications compared to other similar compounds.
- 3-Bromo-4-fluorobenzaldehyde and 3-Bromo-4-fluorobenzotrifluoride lack the isocyanate group, making them less versatile in certain chemical reactions and applications.
Eigenschaften
Molekularformel |
C8H5BrFNO |
---|---|
Molekulargewicht |
230.03 g/mol |
IUPAC-Name |
2-bromo-1-fluoro-4-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5BrFNO/c9-7-3-6(4-11-5-12)1-2-8(7)10/h1-3H,4H2 |
InChI-Schlüssel |
LJGQTQJCZBAWLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN=C=O)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.